molecular formula C21H27N3O4S B2929894 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448031-24-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2929894
CAS No.: 1448031-24-0
M. Wt: 417.52
InChI Key: LDRVCKAGPPPPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-ones . It is related to a class of compounds that have been studied for their potential as SARS-CoV-2 main protease (Mpro) inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been achieved through computer-aided design and molecular docking . The process involves molecular dynamics simulation and MM/GBSA calculations for selecting compounds for synthesis and evaluation .


Molecular Structure Analysis

The molecular structure of the compound includes a 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine moiety . The InChI code for this moiety is 1S/C12H19N3/c13-11-6-3-7-12-10 (11)8-14-15 (12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .


Chemical Reactions Analysis

The compound is part of a class of SARS-CoV-2 Mpro inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .


Physical and Chemical Properties Analysis

The compound is related to 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, which has a molecular weight of 205.3 .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Sulfonamides, including those with benzodioxane moieties, have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in the study of diabetes and Alzheimer's disease, respectively. Molecular docking studies further support their potential as enzyme inhibitors, providing a basis for understanding the interaction between these compounds and target enzymes (Abbasi et al., 2019).

Biological Evaluation and Antimicrobial Activity

The synthesis of N-substituted derivatives of benzodioxane sulfonamides has shown promising antimicrobial activities against a range of bacterial and fungal species. This highlights their potential utility in the development of new antimicrobial agents (Abbasi et al., 2016). Moreover, the examination of these compounds' interactions with microbial enzymes could offer insights into novel antimicrobial mechanisms.

Innovative Synthesis Approaches

Research into cyclic sulfonamides through intramolecular Diels-Alder reactions indicates the versatility of sulfonamides in chemical synthesis, presenting new methods to create complex cyclic structures which could have various applications, including the development of new materials or as intermediates in pharmaceutical synthesis (Greig et al., 2001).

Potential in Drug Discovery

Sulfonamides, particularly those with specific structural features such as the benzodioxane nucleus, have been evaluated for a range of biological activities, including as inhibitors of key enzymes like carbonic anhydrases. This enzyme family is crucial for various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers (Ilies et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs .

Mode of Action

The compound interacts with its target, Mpro, through a process that involves molecular docking . This is followed by molecular dynamics simulation and MM/GBSA calculations to select the most promising compounds for synthesis and evaluation . The compound’s interaction with Mpro leads to the inhibition of the enzyme, thereby preventing the maturation of viral proteins and halting the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway involving the SARS-CoV-2 main protease (Mpro) . By inhibiting Mpro, the compound disrupts the viral life cycle, preventing the maturation of essential viral proteins and the replication of the virus .

Pharmacokinetics

The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro) . This leads to a disruption in the maturation of essential viral proteins, effectively halting the replication of the virus . This makes the compound a potential candidate for the development of antiviral drugs against SARS-CoV-2.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action

Safety and Hazards

The safety information for the related compound 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine includes hazard statements H302, H315, H319, H335, and various precautionary statements .

Future Directions

The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed based on obtained experimental data . The best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests potential future directions for optimizing the synthesis and evaluation of similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVCKAGPPPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.